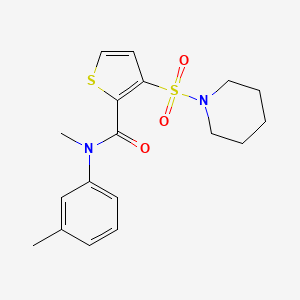![molecular formula C16H30N2O2 B7561841 3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7561841.png)
3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide, also known as PCP analog MXE, is a designer drug that has gained popularity in recent years. It is a synthetic dissociative anesthetic that is similar in structure and effects to phencyclidine (PCP) and ketamine. MXE has been used for research purposes due to its potential therapeutic applications and unique pharmacological effects. In
Wirkmechanismus
MXE acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in the regulation of pain, mood, and cognition. MXE binds to the receptor and inhibits its function, leading to dissociative and anesthetic effects. MXE also affects other neurotransmitter systems, including dopamine, serotonin, and acetylcholine, which may contribute to its unique pharmacological effects.
Biochemical and Physiological Effects:
MXE produces a range of biochemical and physiological effects, including dissociation, anesthesia, euphoria, and hallucinations. It also has analgesic properties and may reduce pain sensitivity. MXE has been shown to increase heart rate and blood pressure, as well as cause respiratory depression at high doses. Long-term use of MXE may lead to neurotoxicity and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
MXE has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. MXE also produces unique pharmacological effects that are distinct from other dissociative anesthetics, which may be useful in studying the NMDA receptor and other neurotransmitter systems. However, MXE has several limitations for use in laboratory experiments. It is a designer drug, which means that its purity and quality may vary between batches. MXE is also a controlled substance in many countries, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on MXE. One area of interest is its potential therapeutic applications, particularly in the treatment of chronic pain, depression, anxiety, and PTSD. MXE may also be useful in studying the NMDA receptor and other neurotransmitter systems, as well as investigating the mechanisms underlying dissociative and anesthetic effects. However, further research is needed to fully understand the effects of MXE and its potential risks and benefits.
Synthesemethoden
MXE is synthesized by reacting 3-methoxyphenylacetone with cyclohexylamine and formaldehyde in the presence of an acid catalyst. The resulting product is then reduced with sodium borohydride to yield MXE. The synthesis of MXE is relatively straightforward and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
MXE has been used in scientific research to investigate its potential therapeutic applications. It has been shown to have analgesic properties and may be useful in the treatment of chronic pain. MXE has also been studied for its potential use in treating depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, MXE has been used in animal studies to investigate its effects on learning and memory.
Eigenschaften
IUPAC Name |
3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-20-13-8-15(19)17-14-16(9-4-2-5-10-16)18-11-6-3-7-12-18/h2-14H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKIKKDZPHCGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCC1(CCCCC1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyrrolidine-1-carboxamide](/img/structure/B7561758.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7561765.png)
![4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine](/img/structure/B7561768.png)
![tert-butyl N-[(1S)-2-(5-chloro-2-methoxyanilino)-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B7561777.png)
![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide](/img/structure/B7561785.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7561789.png)
![4-[2-(4-cyanophenoxy)acetyl]-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7561810.png)
![N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B7561816.png)
![3-Methoxy-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)propan-1-one](/img/structure/B7561822.png)
![N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7561828.png)

![N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide](/img/structure/B7561833.png)

![1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine](/img/structure/B7561851.png)